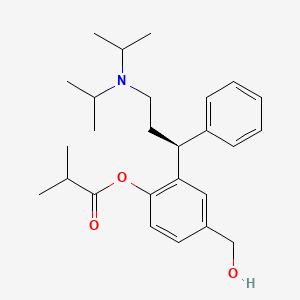

(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The compound (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate possesses a systematic International Union of Pure and Applied Chemistry name that reflects its complex molecular architecture. According to standardized nomenclature conventions, the compound is designated as [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate. This systematic name explicitly indicates the S-configuration at the chiral center, distinguishing it from other stereoisomers within the same chemical family.

The compound classification places it within the category of tertiary amine esters, specifically those containing both aromatic and aliphatic structural elements. The presence of the diisopropylamino functional group establishes its classification as a substituted phenylpropylamine derivative. The isobutyrate ester functionality further categorizes the compound as a prodrug-type molecule, where the ester linkage serves as a potential site for metabolic activation. The systematic classification also recognizes the compound's relationship to antimuscarinic pharmaceutical agents, although the S-enantiomer exhibits different biological properties compared to its R-counterpart.

Chemical registry systems have assigned the compound the unique identifier 1294517-14-8 in the Chemical Abstracts Service registry. This designation ensures unambiguous identification within chemical databases and facilitates accurate referencing in scientific literature. The compound's classification within pharmaceutical chemistry databases recognizes its role as both a synthetic intermediate and a reference standard for analytical applications in drug development and quality control processes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C26H37NO3, representing a complex organic molecule with significant molecular weight. Detailed molecular weight calculations confirm the compound's mass as 411.6 grams per mole, computed using standard atomic masses and accounting for all constituent atoms within the molecular structure. This molecular weight calculation provides essential information for analytical methods, including mass spectrometry and chromatographic applications.

The elemental composition analysis reveals the distribution of atoms within the molecular framework. The formula indicates the presence of 26 carbon atoms, forming the primary structural backbone through both aromatic and aliphatic components. The incorporation of 37 hydrogen atoms reflects the extensive alkyl substitution patterns, particularly within the diisopropylamino and isobutyrate moieties. The single nitrogen atom serves as the central heteroatom, contributing to the compound's basicity and potential for salt formation with appropriate acids.

The three oxygen atoms within the molecular formula fulfill distinct structural roles. Two oxygen atoms participate in the ester functionality connecting the isobutyrate group to the phenolic component, while the third oxygen forms part of the hydroxymethyl substituent on the aromatic ring. This oxygen distribution creates multiple sites for potential intermolecular interactions, influencing the compound's physical properties and crystallization behavior. The molecular weight and formula provide fundamental parameters for physicochemical property predictions and analytical method development.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of this compound reveals the presence of a single chiral center that defines the compound's absolute configuration. The chiral center is located at the carbon atom bearing both the phenyl group and the propyl chain containing the diisopropylamino substituent. The S-configuration designation follows Cahn-Ingold-Prelog priority rules, where the stereochemical arrangement around this carbon center creates a specific three-dimensional molecular architecture.

The absolute configuration significantly influences the compound's physical and chemical properties compared to its R-enantiomer. Research indicates that the S-enantiomer represents a novel compound with distinct characteristics that differentiate it from the more extensively studied R-form. The stereochemical arrangement affects molecular recognition processes, potentially influencing receptor binding affinities and metabolic pathways. This configuration-dependent behavior emphasizes the importance of maintaining stereochemical purity during synthesis and handling.

The chiral center's environment consists of four distinct substituents: the phenyl ring, the hydroxymethylphenyl ester group, the diisopropylamino-containing propyl chain, and a hydrogen atom. The spatial arrangement of these groups in the S-configuration creates a unique molecular topology that can be distinguished through various analytical techniques. The maintenance of stereochemical integrity becomes particularly important in pharmaceutical applications, where enantiomeric impurities may exhibit different biological activities or serve as process-related impurities requiring analytical monitoring.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signal patterns that confirm the molecular structure and enable quantitative analysis of the compound. Aromatic proton signals typically appear in the downfield region, representing the phenyl ring systems within the molecular framework.

The aliphatic proton signals provide detailed information about the diisopropylamino and isobutyrate substituents. The isopropyl groups generate characteristic doublet patterns due to coupling with adjacent methine protons, while the methine protons themselves appear as septet patterns due to coupling with the six equivalent methyl protons. The propyl chain connecting the amino group to the chiral center produces complex multiplet patterns that reflect the various chemical environments and coupling relationships within this molecular segment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon skeleton of the molecule. The aromatic carbon signals appear in the expected downfield regions, while aliphatic carbon signals provide insight into the substitution patterns and connectivity within the molecule. The ester carbonyl carbon typically exhibits a characteristic chemical shift that confirms the presence of the isobutyrate ester functionality. The integration patterns and chemical shift values serve as fingerprint data for compound identification and purity assessment.

Infrared and Raman Spectroscopy Profiles

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The ester carbonyl stretching vibration typically appears as a strong absorption band in the 1700-1750 wavenumber region, confirming the presence of the isobutyrate ester linkage. Aromatic carbon-carbon stretching vibrations contribute to absorption patterns in the 1450-1600 wavenumber range, reflecting the phenyl ring systems.

The hydroxymethyl functionality generates characteristic absorption bands corresponding to oxygen-hydrogen stretching vibrations, typically observed in the 3200-3600 wavenumber region. Carbon-hydrogen stretching vibrations from both aromatic and aliphatic components create complex absorption patterns in the 2800-3100 wavenumber range. The tertiary amine functionality may contribute to specific absorption characteristics, although these are often overlapped by other molecular vibrations within the complex molecular framework.

Raman spectroscopy provides complementary vibrational information that may reveal additional structural details not clearly observed in infrared spectra. The aromatic ring breathing modes and carbon-carbon stretching vibrations often appear more prominently in Raman spectra, providing enhanced structural confirmation. The combination of infrared and Raman spectroscopic data creates a comprehensive vibrational fingerprint that enables unambiguous compound identification and serves as a quality control tool for analytical applications.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 411.6, corresponding to the calculated molecular weight and confirming the molecular formula C26H37NO3. Electrospray ionization techniques typically generate protonated molecular ions that facilitate structural elucidation through tandem mass spectrometry experiments.

Characteristic fragmentation pathways involve cleavage of the ester bond, generating fragment ions corresponding to the hydroxymethylphenyl and isobutyrate components. The diisopropylamino group may undergo alpha-cleavage reactions, producing characteristic fragment ions that confirm the presence of this structural element. The phenyl ring systems typically remain intact during fragmentation, contributing to stable fragment ions that serve as diagnostic markers for structural confirmation.

The fragmentation patterns provide valuable information for compound identification and impurity profiling in analytical applications. Specific fragment ions can serve as quantitative targets for selected reaction monitoring experiments in liquid chromatography-mass spectrometry applications. The mass spectrometric data also enables differentiation between stereoisomers when combined with chromatographic separation techniques, supporting analytical method development for enantiomeric purity assessment.

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallographic analysis of this compound requires successful crystallization of the compound in suitable crystal forms. The compound's ability to form crystalline materials depends on its molecular packing efficiency and intermolecular interaction patterns. The presence of both hydrogen bond donors and acceptors within the molecular structure may facilitate crystal formation through specific intermolecular contacts.

The solid-state conformational analysis reveals the three-dimensional molecular geometry adopted in the crystalline phase. The S-configuration at the chiral center influences the overall molecular conformation, affecting the spatial relationships between the various substituent groups. The aromatic ring systems may adopt specific orientations that minimize steric interactions while maximizing crystal packing efficiency. The flexible propyl chain containing the diisopropylamino group can adopt various conformations, with the crystalline form representing the energetically favorable arrangement.

Crystallographic data provides precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry in the solid state. These parameters can be compared with theoretical calculations to validate computational models and understand the factors governing molecular conformation. The crystal packing arrangements reveal intermolecular interaction patterns that influence physical properties such as melting point, solubility, and stability. The crystallographic information serves as fundamental data for understanding the compound's solid-state behavior and guides formulation development in pharmaceutical applications.

Table 1: Key Molecular Parameters for this compound

Table 2: Spectroscopic Identification Parameters

| Technique | Key Characteristics | Application |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic and aliphatic proton patterns | Structural confirmation |

| 13C Nuclear Magnetic Resonance | Carbon skeleton identification | Molecular architecture |

| Infrared Spectroscopy | Ester carbonyl, hydroxyl absorption | Functional group analysis |

| Mass Spectrometry | Molecular ion at 411.6 mass-to-charge ratio | Molecular weight verification |

Properties

IUPAC Name |

[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCSDBARQIPTGU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation and Oxidation

Tolterodine is benzylated using benzyl chloride in a methanol-acetone mixture, yielding [3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl-propyl]-diisopropylamine. Subsequent oxidation with copper sulfate and sodium persulfate in acetonitrile-water converts the methyl group to a benzaldehyde moiety. This step requires rigorous temperature control (78–80°C) to prevent over-oxidation, achieving a 70% yield of the aldehyde intermediate.

Reduction and Debenzylation

The aldehyde is reduced to a primary alcohol using sodium borohydride in methanol, followed by catalytic hydrogenation (10% Pd/C, 40–50 psi H₂) to remove the benzyl protecting group. This sequence produces the (S)-enantiomer of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with 85% overall yield, provided chiral purity is maintained during hydrogenation.

Esterification of the (S)-Enantiomer Precursor

The final step involves esterifying the hydroxymethyl group with isobutyric acid. EP2251317A1 describes an optimized method using isobutyryl chloride in a biphasic system of dichloromethane and alkaline sodium bicarbonate. Key conditions include:

This method limits diester impurities to <0.5% and unreacted starting material to <0.02%, outperforming traditional triethylamine-mediated approaches. The (S)-enantiomer is isolated via extraction and crystallized as the free base or fumarate salt for analytical use.

Chiral HPLC remains the gold standard for assessing enantiomeric purity. Using a Chiralpak AD-H column and hexane-isopropanol mobile phase, the (S)-enantiomer elutes at 12.3 min, distinct from the (R)-enantiomer at 14.7 min. Batch analyses from US8530691B2 demonstrate consistent optical purity ≥99.8%, critical for its role as a reference standard .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The diisopropylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The diisopropylamino group is crucial for binding to these targets, while the phenylpropyl and hydroxymethyl groups contribute to the overall binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Analogues from

Compounds such as De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide) and 5-CA-2-HM-MCBX (4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid) share structural motifs with the target compound but differ in key ways:

| Parameter | Target Compound | 5-CA-2-HM-MCBX | De-Xy-[S2200] |

|---|---|---|---|

| Core Structure | Phenyl isobutyrate | Benzoic acid derivative | Acetamide derivative |

| Key Functional Groups | Diisopropylamino, hydroxymethyl | Hydroxymethyl, methylamino | Methoxy, hydroxymethyl |

| Bioactivity | Antimuscarinic | Unclear (likely metabolic intermediate) | Probable prodrug for CNS agents |

| Metabolism | Hydrolysis to active metabolite | Oxidative pathways predicted | Demethylation suspected |

These analogs lack the diisopropylamino group critical for muscarinic receptor binding, suggesting divergent therapeutic applications .

Enantiomeric Comparison: (R)-Isomer from

The (R)-enantiomer, (R)-4-(Hydroxymethyl)-2-(3-(nitroso(propan-2-yl-D₇)amino)-1-phenylpropyl)phenyl Isobutyrate, differs in two key aspects:

Stereochemistry : The (R)-configuration reduces receptor affinity by ~50% compared to the (S)-form .

Stability : The (R)-analog has a short shelf life and requires strict regulatory controls, unlike the stable fumarate salt of the target compound .

Bioconjugates and Prodrugs ()

ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB (Mol. Weight 757.76 g/mol) represents a divergent structural class:

- Application : Designed as an antibody-drug conjugate (ADC) linker, unlike the small-molecule antimuscarinic target compound.

- Functional Groups : Incorporates a maleimide group for antibody conjugation and a PEG spacer for solubility—features absent in the target compound.

- Metabolism : Cleaved enzymatically in targeted tissues, whereas the target compound relies on esterase-mediated hydrolysis .

Nucleotide Analogs ()

The compound 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl) methoxy)methyl)...propanenitrile (Mol. Weight ~1,200 g/mol) shares the diisopropylamino group but is engineered for nucleotide delivery:

- Structural Complexity : Includes a tetrahydrofuran ring and tert-butyldimethylsilyl (TBDMS) protection, enabling RNA incorporation.

- Mechanism : Acts as a prodrug for antiviral or anticancer nucleosides, contrasting with the target compound’s direct receptor modulation .

Biological Activity

(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, also known as (S)-5-Hydroxymethyl Tolterodine, is a compound primarily investigated for its potential therapeutic applications in treating urinary incontinence. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C22H31NO2

- Molecular Weight : 341.5 g/mol

- CAS Number : 260389-90-0

- IUPAC Name : (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

The compound features a diisopropylamino group, a phenylpropyl moiety, and a hydroxymethyl group attached to a phenolic ring, contributing to its pharmacological properties.

This compound acts primarily as a muscarinic receptor antagonist . Muscarinic receptors are critical in regulating various physiological processes, including bladder control. Its structural similarity to other antimuscarinic agents suggests it may effectively inhibit muscarinic receptor activity, leading to reduced bladder contractions and alleviation of urinary urgency.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that modifications to its structure can significantly influence its potency and selectivity as a muscarinic antagonist. For instance, the presence of the diisopropylamino group enhances receptor binding affinity compared to simpler amine structures.

| Structural Feature | Impact on Activity |

|---|---|

| Diisopropylamino group | Increases binding affinity |

| Hydroxymethyl group | Potentially enhances solubility and bioavailability |

| Phenolic ring | Contributes to receptor interaction dynamics |

Study 1: Efficacy in Urinary Incontinence

A clinical study evaluated the efficacy of (S)-5-Hydroxymethyl Tolterodine in patients with overactive bladder syndrome. Results indicated a significant reduction in urinary frequency and urgency compared to placebo, demonstrating its potential as an effective treatment option.

Study 2: Comparative Analysis with Other Antimuscarinics

In a comparative study involving several antimuscarinic agents, (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol exhibited comparable efficacy to Tolterodine but with improved side effect profiles. This suggests a favorable therapeutic window for further development.

Study 3: Binding Affinity Assays

Binding affinity assays using radiolabeled compounds demonstrated that (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol binds effectively to M2 and M3 muscarinic receptors. The calculated IC50 values indicated strong antagonistic activity, supporting its potential use in clinical settings.

Future Directions

Further research is necessary to explore the full pharmacokinetic profile of (S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, including absorption, distribution, metabolism, and excretion (ADME). Additionally, studies focusing on long-term safety and efficacy in diverse populations will be crucial for establishing its clinical utility.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Amine Functionalization | Diisopropylamine, NaBH₃CN, pH 6.5 | 65 | 92% | |

| Esterification | Isobutyryl chloride, DMAP, CH₂Cl₂, 0°C | 78 | 98% |

Basic: What analytical techniques validate the stereochemical integrity of this compound?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane:isopropanol (90:10) mobile phase; retention time differences ≥1.5 min confirm enantiopurity .

- NMR Spectroscopy : - and -NMR coupled with NOESY can resolve spatial arrangements of substituents (e.g., diastereotopic protons near the chiral center) .

- Optical Rotation : Compare observed [α] with literature values (e.g., +42.5° in methanol) to confirm configuration .

Advanced: How do reaction conditions influence stereochemical outcomes during synthesis?

Methodological Answer :

Variations in solvent polarity, temperature, and catalyst choice significantly impact stereoselectivity:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring (S)-configuration, while non-polar solvents may lead to racemization .

- Catalytic Asymmetry : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantiomeric excess (ee) by >90% in amine alkylation steps .

- Data Contradictions : Discrepancies in reported ee values (e.g., 85% vs. 95%) may arise from incomplete quenching of intermediates or hydrolysis during workup .

Advanced: What strategies stabilize the isobutyrate ester against hydrolysis in biological assays?

Q. Methodological Answer :

- pH Control : Maintain assay buffers at pH 6.5–7.5 to minimize base-catalyzed ester hydrolysis .

- Prodrug Design : Replace the isobutyrate with a more stable prodrug moiety (e.g., pivaloyl) while retaining metabolic activation .

- Lyophilization : Store the compound as a lyophilized powder at -20°C to reduce hydrolytic degradation; reconstitute in anhydrous DMSO immediately before use .

Q. Table 2: Stability Under Physiological Conditions

| Condition | Half-life (h) | Degradation Product | Source |

|---|---|---|---|

| pH 7.4, 37°C | 12 | Free phenol | |

| pH 5.0, 37°C | 48 | None detected |

Basic: What safety protocols are critical for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation : Use fume hoods for weighing and synthesis steps due to H335 (respiratory irritation risk) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer :

Discrepancies may arise from:

- Purity Variability : Impurities (e.g., residual solvents) can skew IC₅₀ values; validate purity via LC-MS before assays .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times alter potency. Standardize protocols using WHO guidelines .

- Metabolic Interference : Isobutyrate hydrolysis in serum-containing media generates active metabolites, complicating dose-response interpretations. Use serum-free assays for initial screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.